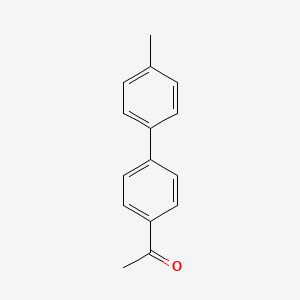

4-Acetyl-4'-methylbiphenyl

説明

Synthesis Analysis

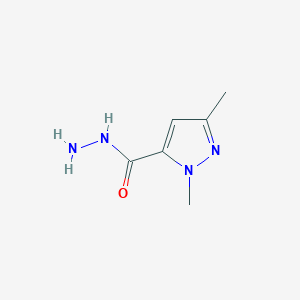

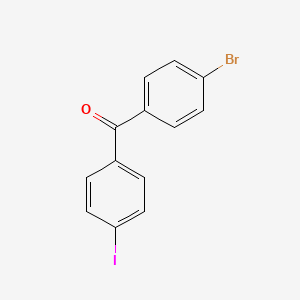

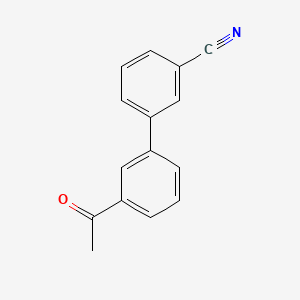

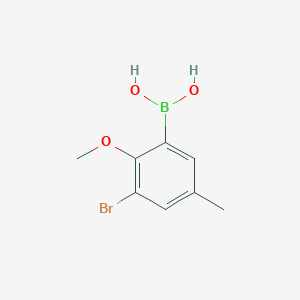

The synthesis of biphenyl derivatives can be achieved through various methods, including catalytic Suzuki cross-coupling reactions as seen in the synthesis of 4'-Acetyl-4-methoxybiphenyl (AMB) . Additionally, mechanochemistry has been employed as an efficient, solvent-free synthesis method for 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, highlighting the potential for environmentally benign and rapid synthesis techniques .

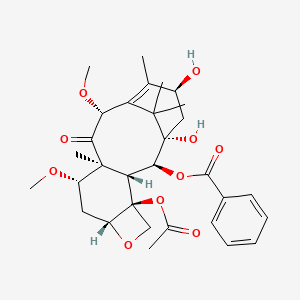

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is often confirmed using techniques such as single crystal X-ray diffraction, as demonstrated in the analysis of several compounds . These studies reveal that biphenyl derivatives can crystallize in various systems, such as orthorhombic and triclinic , and exhibit different space groups. The molecular geometry and vibrational frequencies can be computed using methods like density functional theory (DFT) .

Chemical Reactions Analysis

Biphenyl derivatives can participate in a range of chemical reactions. For instance, acetyl chloride is a versatile reagent for synthesizing amino(aryl)methylphosphonic acid derivatives . The mutagenicity of 4-aminobiphenyl and its acetylated derivative, 4-acetylaminobiphenyl, has been studied, indicating the role of acetylation in the biotransformation to reactive intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives, such as first-order hyperpolarizability, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are crucial for understanding their reactivity and potential applications . The antioxidant activity of certain derivatives has been assessed using DPPH free radical scavenging tests . Furthermore, the mutagenicity of derivatives like 4-acetylaminobiphenyl has been evaluated in bacterial strains, providing insights into their biological interactions .

科学的研究の応用

Mutagenicity and Carcinogenicity Studies

4-Acetyl-4'-methylbiphenyl, through its derivatives like 4-aminobiphenyl and 4-acetylaminobiphenyl, has been studied for its mutagenic and carcinogenic properties. Dang and Mcqueen (1999) investigated the role of acetylation in the biotransformation of 4-aminobiphenyl to reactive intermediates, establishing a correlation between increased bacterial NAT/OAT activity and increased mutagenicity of 4-ABP (Dang & Mcqueen, 1999). Additionally, Flammang et al. (1992) examined DNA adduct levels in mouse strains with different acetylator phenotypes following chronic administration of 4-aminobiphenyl, suggesting a role of acetylator phenotype in DNA damage (Flammang et al., 1992).

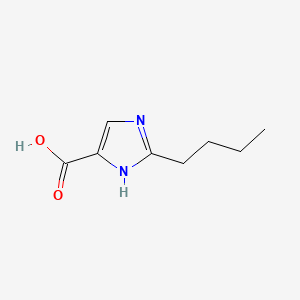

Role in Alzheimer's Disease

4-Phenylbutyrate, a derivative, was explored by Ricobaraza et al. (2009) for its neuroprotective effects and potential as a treatment for Alzheimer’s Disease. They found that it reversed spatial learning and memory deficits in mouse models of Alzheimer's Disease without altering β-amyloid burden (Ricobaraza et al., 2009).

Antitumor Activities

4-Acetyl-4'-methylbiphenyl and its derivatives have been studied in the context of antitumor activities. Chua et al. (1999) synthesized N-Acyl derivatives of arylamines and confirmed N-acetylation as a major metabolic transformation, impacting the chemotherapeutic effectiveness (Chua et al., 1999).

Catalytic Applications

The compound's catalytic applications were investigated by Shen et al. (2000), who explored the methylation of 4-methylbiphenyl with methanol using zeolites as catalysts, showing moderate selectivity to 4,4'-dimethylbiphenyl under certain conditions (Shen et al., 2000).

DNA-Binding and Biological Activities

Tahir et al. (2015) synthesized new acylthioureas and studied their DNA interaction and biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Anti-Inflammatory and Analgesic Activities

Rathi et al. (2006) evaluated a new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives for their anti-inflammatory and analgesic activities in animal models of inflammation (Rathi et al., 2006).

Safety And Hazards

4-Acetyl-4’-methylbiphenyl may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

特性

IUPAC Name |

1-[4-(4-methylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-3-5-14(6-4-11)15-9-7-13(8-10-15)12(2)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIQQKORSMFYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401710 | |

| Record name | 4-Acetyl-4'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-4'-methylbiphenyl | |

CAS RN |

5748-38-9 | |

| Record name | 4-Acetyl-4'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

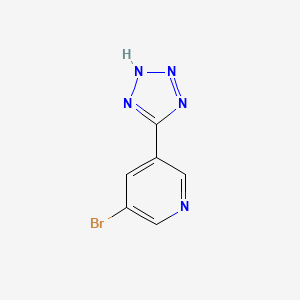

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

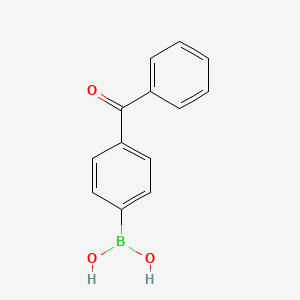

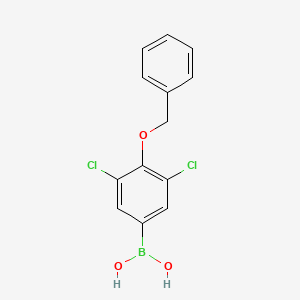

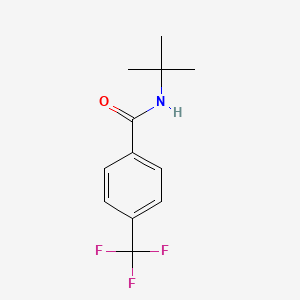

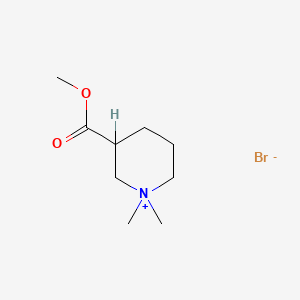

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。